2-Tioxo-2,3-dihidro-1,3-benzoxazol-5-carbonitrilo

Descripción general

Descripción

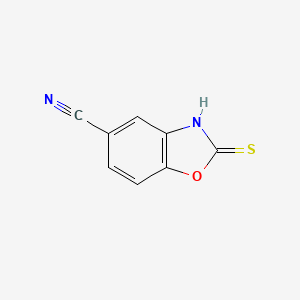

2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is a chemical compound with the molecular formula C8H4N2OS and a molecular weight of 176.2 g/mol . This compound is known for its unique structure, which includes a benzoxazole ring fused with a thioxo group and a carbonitrile group. It is used in various scientific research applications due to its versatile chemical properties.

Aplicaciones Científicas De Investigación

2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Mecanismo De Acción

The mode of action, biochemical pathways affected, and the result of action would depend on the specific biological targets of the compound. These could include enzymes, receptors, or other proteins within a cell. The compound could act as an inhibitor, activator, or modulator of these targets, leading to changes in cellular function .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), would depend on factors such as the compound’s solubility, stability, and permeability. These properties influence how the compound is absorbed into the body, distributed to different tissues, metabolized by enzymes, and excreted .

Métodos De Preparación

The synthesis of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile typically involves the reaction of 2-mercaptobenzo[d]oxazole with cyanogen bromide under controlled conditions . The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols or other reduced forms using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfoxides, sulfones, thiols, amides, and esters.

Comparación Con Compuestos Similares

2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile can be compared with other similar compounds such as:

2-Mercaptobenzo[d]oxazole: Lacks the carbonitrile group but shares the benzoxazole and thioxo functionalities.

2-Thioxo-1,3-dithiol-4-carboxamide: Contains a similar thioxo group but with a different ring structure and additional functional groups.

The uniqueness of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile lies in its combination of the benzoxazole ring, thioxo group, and carbonitrile group, which imparts distinct chemical reactivity and potential biological activities.

Actividad Biológica

2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile (C₉H₆N₂OS) is a heterocyclic compound notable for its unique structural features, including a thioxo group and a carbonitrile substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is characterized by:

- Functional Groups : Thioxo and carbonitrile

- Molecular Weight : Approximately 176.2 g/mol

These features contribute to its chemical reactivity and biological properties, making it a valuable subject for medicinal chemistry research.

Antimicrobial Activity

Research indicates that compounds similar to 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | Gram-positive | 50 μg/mL |

| Escherichia coli | Gram-negative | 100 μg/mL |

| Candida albicans | Fungal | 75 μg/mL |

These findings suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

The anticancer potential of 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile has been explored in various studies. It has shown cytotoxic effects on several cancer cell lines:

| Cancer Cell Line | Type | IC50 Value (μM) |

|---|---|---|

| MCF-7 | Breast | 12.5 |

| A549 | Lung | 15.0 |

| HepG2 | Liver | 10.0 |

These results indicate that the compound can inhibit cell proliferation in a dose-dependent manner, making it a promising candidate for further development in cancer therapy .

The mechanism by which 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes.

- Cellular Pathway Modulation : It could modulate pathways related to apoptosis and cell cycle regulation.

Further studies are required to clarify these mechanisms and identify specific biological targets .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives of benzoxazole compounds against resistant strains of bacteria. The results indicated that derivatives of 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile exhibited superior activity compared to traditional antibiotics .

- Cytotoxicity in Cancer Research : In vitro studies demonstrated that this compound significantly reduced viability in multiple cancer cell lines. The findings suggest a need for further investigation into its role as a lead compound for anticancer drug development .

Propiedades

IUPAC Name |

2-sulfanylidene-3H-1,3-benzoxazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2OS/c9-4-5-1-2-7-6(3-5)10-8(12)11-7/h1-3H,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWNMCPXXCRAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.